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Compound of Interest

Compound Name: Gallic aldehyde

Cat. No.: B028275 Get Quote

Introduction

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has

garnered significant interest in the scientific community, particularly in the fields of medicinal

chemistry and drug development. Its antioxidant, anti-inflammatory, and antiviral properties

make it a promising candidate for further investigation. This technical guide provides a

comprehensive overview of the key spectroscopic data for gallic aldehyde, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support

researchers in its identification, characterization, and application.

Spectroscopic Data of Gallic Aldehyde
The following tables summarize the available spectroscopic data for gallic aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

While a publicly available spectrum for gallic aldehyde is not readily accessible, the expected

chemical shifts can be inferred from the analysis of similar aromatic aldehydes and related

phenolic compounds. The aldehyde proton is characteristically found in the downfield region of

the spectrum.
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Proton
Expected Chemical Shift (δ)

ppm
Multiplicity

Aldehyde (-CHO) ~9.7 Singlet

Aromatic (H-2, H-6) ~7.0 - 7.2 Singlet

Hydroxyl (-OH) Variable (broad singlet) Broad Singlet

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the

molecule.

Carbon Chemical Shift (δ) ppm

C=O (Aldehyde) ~191

C-3, C-5 (C-OH) ~147

C-4 (C-OH) ~139

C-1 ~129

C-2, C-6 ~110

Infrared (IR) Spectroscopy
The IR spectrum of gallic aldehyde reveals characteristic absorption bands corresponding to

its functional groups.
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Functional Group Vibrational Mode Wavenumber (cm⁻¹)

O-H (hydroxyl) Stretching 3200-3600 (broad)

C-H (aromatic) Stretching ~3100

C=O (aldehyde) Stretching ~1650-1680

C=C (aromatic) Stretching ~1580, 1450

C-O (hydroxyl) Stretching ~1200-1300

C-H (aldehyde) Stretching ~2720, 2820

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of gallic aldehyde.

Ion m/z (mass-to-charge ratio) Relative Abundance

[M]+ 154 Varies

[M-H]+ 153 High

[M-CHO]+ 125 Moderate

Further Fragments Varies Varies

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of gallic aldehyde in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the low natural abundance of

¹³C. The spectral width should encompass the expected range for all carbon signals (typically

0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the gallic aldehyde powder is placed directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample

with dry potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The data is typically presented as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of gallic aldehyde in a suitable volatile

solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to

ng/mL range, depending on the ionization technique.
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Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Acquisition:

For ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass

spectrum in either positive or negative ion mode over a relevant mass range.

For GC-MS: Inject the sample (or a derivatized form) into the gas chromatograph for

separation. The eluting compounds are then introduced into the mass spectrometer for

ionization (typically by Electron Ionization - EI) and mass analysis.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and

characteristic fragment ions.

Visualizations
Signaling Pathway Inhibition by Gallic Aldehyde

Gallic aldehyde has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)

signaling pathway, which is implicated in various cellular processes, including inflammation and

cell proliferation. The diagram below illustrates the inhibitory effect of gallic aldehyde on key

components of this pathway.
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Caption: Inhibition of the MAPK signaling pathway by Gallic Aldehyde.
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Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound

like gallic aldehyde.
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Caption: General workflow for spectroscopic analysis of Gallic Aldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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